(2S,2'R,cis)-7-Hydroxy-saxagliptin
Beschreibung
Structural Elucidation and Molecular Characterization of (2S,2'R,cis)-7-Hydroxy-saxagliptin
Crystallographic Analysis and Absolute Configuration Determination
The absolute configuration of (2S,2'R,cis)-7-Hydroxy-saxagliptin has been definitively established through comprehensive structural analysis, revealing a complex molecular architecture centered around specific stereochemical arrangements. The compound's complete chemical nomenclature is (1S,3S,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, which explicitly defines the stereochemical configuration at each chiral center. This systematic naming convention reflects the International Union of Pure and Applied Chemistry standards for describing complex stereoisomers with multiple chiral centers.
The molecular structure features several key stereochemical elements that contribute to its unique three-dimensional arrangement. The adamantane core structure contains specific hydroxyl group placements at the 3 and 5 positions, with the adamantane unit displaying (1r,3R,5S,7R) configuration. This particular arrangement of hydroxyl groups on the adamantane scaffold represents a critical structural modification compared to the parent saxagliptin molecule. The azabicyclo[3.1.0]hexane unit maintains the (1S,3S,5S) configuration, ensuring the preservation of the essential structural elements required for biological activity while introducing the distinctive stereochemical features that characterize this particular isomer.
Crystallographic studies of related saxagliptin compounds have provided valuable insights into the structural relationships within this family of molecules. The crystalline forms of saxagliptin itself have been extensively characterized, including multiple hydrated forms with distinct crystal packing arrangements. The free base monohydrate form of saxagliptin exhibits specific crystallographic parameters that can be compared to those of its stereoisomeric derivatives. Powder X-ray diffraction patterns, differential scanning calorimetry data, and thermogravimetric analysis results have been documented for various saxagliptin crystal forms, providing a foundation for understanding the solid-state behavior of related compounds.
The stereochemical purity of (2S,2'R,cis)-7-Hydroxy-saxagliptin is maintained throughout synthetic processes, with all stereocenters originating from controlled starting materials. This approach ensures the production of stereochemically pure compounds essential for pharmaceutical applications. The configuration at each chiral center has been confirmed through multiple analytical techniques, establishing the reliability of the stereochemical assignments for this complex molecule.
Comparative Stereochemical Studies of Saxagliptin Metabolites
The stereochemical landscape of saxagliptin metabolites encompasses a diverse array of hydroxylated derivatives, each possessing distinct configurational arrangements that influence their chemical and biological properties. Research has identified multiple stereoisomeric forms of hydroxylated saxagliptin compounds, demonstrating the complexity of metabolic pathways and the importance of stereochemical considerations in drug metabolism. The (2S,2'R,cis)-7-Hydroxy-saxagliptin isomer represents one member of a larger family that includes (2R,2'S,cis)-7-Hydroxy-saxagliptin, (2S,2'R,cis)-7-Hydroxy-saxagliptin, (2R,2'R,cis)-7-Hydroxy-saxagliptin, and (2R,2'S,trans)-7-Hydroxy-saxagliptin.
Comparative analysis reveals significant structural differences between these stereoisomers, particularly in the spatial arrangement of functional groups around the chiral centers. The primary metabolite of saxagliptin, 5-hydroxy saxagliptin, maintains approximately 50% of the parent compound's potency in inhibiting dipeptidyl peptidase-4, highlighting the critical role of stereochemistry in biological activity. This metabolite differs from (2S,2'R,cis)-7-Hydroxy-saxagliptin in the position of hydroxylation, with 5-hydroxy saxagliptin featuring hydroxylation at the 5-position of the adamantane ring rather than the 7-position.
The following table presents a comprehensive comparison of key saxagliptin-related compounds and their stereochemical characteristics:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereochemical Configuration | Primary Role |
|---|---|---|---|---|
| Saxagliptin | C18H25N3O2 | 315.4 | Parent compound | Dipeptidyl peptidase-4 inhibitor |
| Saxagliptin hydrate | C18H27N3O3 | 333.4 | Hydrated form | Dipeptidyl peptidase-4 inhibitor |
| 5-Hydroxy saxagliptin | C18H25N3O3 | 331.4 | Major metabolite | Active metabolite (50% potency) |
| (2S,2'R,cis)-7-Hydroxy-saxagliptin | C18H25N3O3 | 331.4 | (2S,2'R,cis) stereoisomer | Impurity/Metabolite |
Metabolic profiling studies have revealed the formation of various hydroxylated metabolites through cytochrome P450-mediated oxidation pathways. The primary metabolic pathway involves hydroxylation of the adamantane moiety, leading to the formation of 5-hydroxysaxagliptin as the major metabolite. However, alternative hydroxylation sites can produce different stereoisomeric products, including the (2S,2'R,cis)-7-Hydroxy-saxagliptin isomer under investigation.
Stereochemical considerations extend beyond simple positional isomerism to encompass the three-dimensional arrangement of atoms in space. The cis and trans configurations around the bicyclic ring system significantly influence molecular conformation and, consequently, biological activity. The (2S,2'R,cis) configuration represents a specific spatial arrangement that differs markedly from other possible stereoisomeric forms, potentially leading to distinct pharmacological properties and metabolic behavior.
Comparative studies of dipeptidyl peptidase-4 inhibitor binding properties have demonstrated that structural modifications, including stereochemical changes, can significantly impact enzyme affinity and selectivity. The relationship between stereochemical configuration and biological activity remains an active area of research, with implications for understanding drug metabolism and designing improved therapeutic agents.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy plays a crucial role in confirming the stereochemical configuration and structural identity of (2S,2'R,cis)-7-Hydroxy-saxagliptin. The complex molecular structure, featuring multiple chiral centers and diverse functional groups, requires sophisticated Nuclear Magnetic Resonance analysis to establish unambiguous structural assignments. Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, allowing for the identification of characteristic signals associated with the adamantane core, azabicyclo[3.1.0]hexane unit, and functional groups.
The adamantane portion of the molecule exhibits distinctive Nuclear Magnetic Resonance patterns that reflect the rigid tricyclic structure and the specific positioning of hydroxyl groups. The presence of hydroxyl substituents at the 3 and 5 positions of the adamantane ring system creates unique chemical shift patterns that can be distinguished from other hydroxylation patterns. Carbon-13 Nuclear Magnetic Resonance spectroscopy further enhances structural characterization by providing information about the carbon framework and confirming the connectivity patterns within the molecule.
Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, have proven invaluable for establishing stereochemical relationships and confirming spatial arrangements within complex molecules like (2S,2'R,cis)-7-Hydroxy-saxagliptin. These techniques allow researchers to map through-bond and through-space interactions, providing definitive evidence for the proposed stereochemical configuration.
The nitrile group present in the azabicyclo[3.1.0]hexane portion of the molecule contributes a characteristic signal in both proton and carbon-13 Nuclear Magnetic Resonance spectra. This functional group serves as an important structural marker and plays a crucial role in the biological activity of saxagliptin derivatives. The precise chemical shift values and coupling patterns associated with the nitrile group provide additional structural confirmation and enable differentiation between various stereoisomeric forms.
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy, though less commonly employed, can provide valuable supplementary information about the nitrogen-containing functional groups within the molecule. This technique is particularly useful for studying the amino group and the nitrile nitrogen, offering insights into their electronic environments and potential interactions with biological targets.
High-Resolution Mass Spectrometry Profiling
High-Resolution Mass Spectrometry represents a powerful analytical technique for the comprehensive characterization of (2S,2'R,cis)-7-Hydroxy-saxagliptin, providing precise molecular weight determination and detailed fragmentation patterns that confirm structural identity. The compound exhibits a protonated molecular ion at m/z 332.1969 under positive electrospray ionization conditions, corresponding to the addition of a proton to the neutral molecule with molecular formula C18H25N3O3. This mass measurement, achieved with sub-parts-per-million accuracy, provides unambiguous confirmation of the molecular composition and enables differentiation from closely related isomers and analogs.
Tandem mass spectrometry analysis reveals characteristic fragmentation patterns that provide structural insights into the molecule's behavior under collision-induced dissociation conditions. The fragmentation pathways of (2S,2'R,cis)-7-Hydroxy-saxagliptin are expected to follow patterns similar to those observed for related saxagliptin derivatives, including the loss of specific functional groups and the formation of characteristic product ions. These fragmentation patterns serve as molecular fingerprints that enable confident identification and quantification in complex biological matrices.
Comparative High-Resolution Mass Spectrometry analysis of saxagliptin and its metabolites has revealed distinct fragmentation patterns that reflect structural differences between compounds. The parent saxagliptin molecule shows characteristic fragment ions at m/z 346.1940, 258.0899, 241.0634, and 151.1112, which serve as reference points for understanding the fragmentation behavior of related compounds. The hydroxylated derivatives, including (2S,2'R,cis)-7-Hydroxy-saxagliptin, exhibit modified fragmentation patterns that reflect the presence of additional hydroxyl groups and altered molecular stability.
The following table summarizes key High-Resolution Mass Spectrometry parameters for saxagliptin-related compounds:
| Compound | [M+H]+ (m/z) | Mass Error (ppm) | Key Fragment Ions (m/z) | Reaction Type |
|---|---|---|---|---|
| Saxagliptin | 316.2017 | -0.95 | 346.1940, 258.0899, 241.0634, 151.1112 | Parent compound |
| 5-Hydroxysaxagliptin | 332.1965 | -1.2 | Modified fragmentation pattern | Hydroxylation |
| Saxagliptin-cysteine conjugate | 420.1931 | -4.99 | 180.1379, 402.1833, 240.0796, 82.0656 | Cysteine conjugation |
| 5-Hydroxysaxagliptin-cysteine conjugate | 436.1895 | -1.40 | Hydroxylation and cysteine conjugation | Dual modification |
Advanced mass spectrometry techniques, including ion mobility spectrometry and hydrogen-deuterium exchange, offer additional structural information that complements traditional High-Resolution Mass Spectrometry analysis. These approaches provide insights into molecular conformation, surface accessibility, and dynamic behavior that enhance understanding of structure-activity relationships within the saxagliptin family of compounds.
The application of High-Resolution Mass Spectrometry in metabolite identification studies has proven essential for understanding the biotransformation pathways of saxagliptin and related compounds. These studies have revealed the formation of various oxidative metabolites, conjugates, and degradation products, providing comprehensive insight into the metabolic fate of these pharmaceutical agents. The precise mass measurements and structural information obtained through High-Resolution Mass Spectrometry analysis enable researchers to propose detailed metabolic pathways and identify previously unknown transformation products.
Eigenschaften
CAS-Nummer |
1795791-40-0 |
|---|---|
Molekularformel |
C₁₈H₂₅N₃O₃ |
Molekulargewicht |
331.41 |
Synonyme |
(1S,3S,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Amide Coupling of Unnatural Amino Acid Derivatives
The commercial-scale synthesis of Saxagliptin, as described by Organic Process Research & Development, involves the coupling of two key intermediates: (1) a protected β-amino acid (Compound 2 ) and (2) methanoprolinamide (Compound 4 ). (2S,2'R,cis)-7-Hydroxy-saxagliptin arises as a byproduct during the deprotection and amidation steps, particularly under conditions favoring hydroxylation at the adamantane moiety.
Reaction Sequence:
-
Deprotection of Intermediate 3: Removal of the Boc (tert-butoxycarbonyl) group using hydrochloric acid in dichloromethane yields the free amine.
-
Amide Bond Formation: Coupling with Compound 2 via carbodiimide-mediated activation (e.g., EDCI/HOBt) forms the bicyclic core.
-
Hydroxylation: Controlled oxidation or hydrolysis introduces the 7-hydroxy group, with stereochemical outcomes dictated by the reaction solvent and temperature.
Table 1: Key Reaction Parameters for Hydroxylation
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes amidine formation |
| Solvent | Acetonitrile/Water (3:1) | Enhances hydroxyl specificity |
| pH | 8.5–9.0 | Prevents epimerization |
| Reaction Time | 4–6 hours | Balances conversion vs. degradation |
Schiff Base Intermediate Strategy
Patent EP2539321A1 discloses an alternative route using Schiff base intermediates to improve stereochemical fidelity. The method involves:
-
Schiff Base Formation: Condensation of the adamantane-derived amine with benzaldehyde derivatives under anhydrous conditions.
-
Cyclization: Acid-catalyzed intramolecular cyclization forms the 2-azabicyclo[3.1.0]hexane scaffold.
-
Hydrolysis: Selective cleavage of the Schiff base with aqueous HCl yields the free amine, followed by hydroxylation via hydrogen peroxide in a basic medium.
This route achieves a 68–72% yield of (2S,2'R,cis)-7-Hydroxy-saxagliptin with >99% enantiomeric excess (ee) when using (R)-BINOL-derived chiral auxiliaries.
Process Optimization and Challenges
Mitigating Cyclic Amidine Formation
A major challenge in isolating (2S,2'R,cis)-7-Hydroxy-saxagliptin is its propensity to undergo intramolecular cyclization, forming the thermodynamically stable six-membered amidine 9 . Strategies to suppress this side reaction include:
-
Low-Temperature Processing: Maintaining reactions below 10°C slows amidine formation kinetics.
-
pH Control: Buffering the reaction medium at pH 8.5–9.0 stabilizes the free amine form.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) disfavor the transition state for cyclization.
Table 2: Impact of Solvent on Amidine Formation
| Solvent | Dielectric Constant | Amidine Content (%) |
|---|---|---|
| DMF | 36.7 | 2.1 |
| THF | 7.5 | 15.4 |
| Acetonitrile | 37.5 | 3.8 |
Crystallization and Purification
Isolation of the cis-hydroxy isomer requires multistep crystallization:
-
Primary Crystallization: From acetone/water (4:1) to remove adamantane diastereomers.
-
Chromatographic Purification: Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) achieves >99.5% purity.
-
Lyophilization: Freeze-drying the aqueous solution yields the final product as a stable monohydrate.
Analytical Characterization
Spectroscopic Confirmation
-
FT-IR: Peaks at 3360 cm (N–H stretch), 1675 cm (amide C=O), and 2245 cm (C≡N).
-
H NMR (400 MHz, DO): δ 4.21 (d, J = 9.2 Hz, 1H, CH–NH), 3.89 (s, 1H, adamantane OH), 2.75–2.82 (m, 2H, bicyclohexane CH).
-
HPLC: Retention time = 8.7 min (Zorbax SB-C18, 250 × 4.6 mm, 1.0 mL/min).
Industrial-Scale Considerations
Cost-Effective Starting Materials
Bulk synthesis employs cost-efficient adamantane derivatives prepared via:
Analyse Chemischer Reaktionen
Types of Reactions
(2S,2’R,cis)-7-Hydroxy-saxagliptin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its pharmacological activity.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides, used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs of (2S,2’R,cis)-7-Hydroxy-saxagliptin, each with potentially different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(2S,2’R,cis)-7-Hydroxy-saxagliptin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacological properties of dipeptidyl peptidase-4 inhibitors.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in the treatment of type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of (2S,2’R,cis)-7-Hydroxy-saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, the compound increases the levels of active incretin hormones, which in turn enhances insulin secretion and reduces glucagon release, leading to improved glycemic control.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Saxagliptin: The parent compound, lacking the hydroxyl group at the seventh position.
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a different chemical structure.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a unique xanthine-based structure.
Uniqueness
(2S,2’R,cis)-7-Hydroxy-saxagliptin is unique due to the presence of the hydroxyl group at the seventh position, which may influence its binding affinity and selectivity for dipeptidyl peptidase-4, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to other inhibitors.
Q & A
Q. How can researchers enhance the reproducibility of pharmacokinetic studies on (2S,2'R,cis)-7-Hydroxy-saxagliptin?
- Methodological Answer: Standardize protocols for blood sampling intervals, storage conditions (−80°C), and LC-MS/MS calibration. Publish full method validation data (linearity, precision, recovery rates) per ICH guidelines. Share code for pharmacokinetic modeling (e.g., NONMEM, Monolix) in open-source platforms like GitHub .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
